molecular formula C13H17BN2O4 B14767752 5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14767752
M. Wt: 276.10 g/mol
InChI Key: HCHNNFFQARBZFX-UHFFFAOYSA-N
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Description

5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxamide group, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, in particular, enables the compound to undergo Suzuki coupling reactions, forming new carbon-carbon bonds. This reactivity is crucial for its applications in organic synthesis and materials science .

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

5-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)10-9(7-17)5-8(6-16-10)11(15)18/h5-7H,1-4H3,(H2,15,18)

InChI Key

HCHNNFFQARBZFX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C(=O)N)C=O

Origin of Product

United States

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